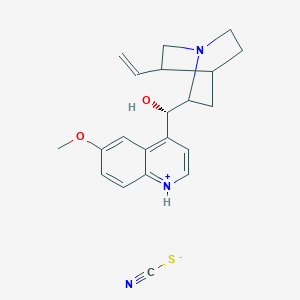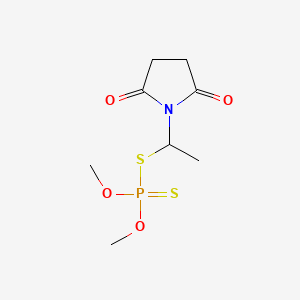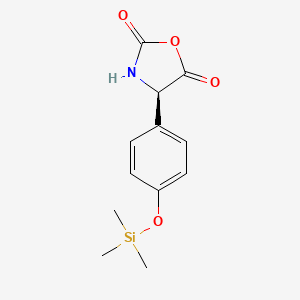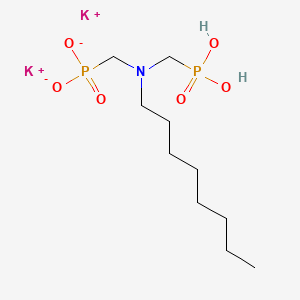![molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8](/img/structure/B15179745.png)
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[221]heptane is a complex organic compound with the molecular formula C15H26O It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclic ring system and a methoxybutylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Camphor
Menthol
Bornyl acetate
Isoborneol
Propriétés
Numéro CAS |
93840-85-8 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+ |
Clé InChI |
XMLQMWOIFMVPFQ-NTUHNPAUSA-N |
SMILES isomérique |
CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1=CCCCOC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


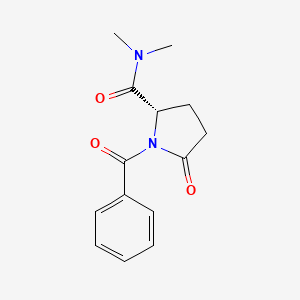
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
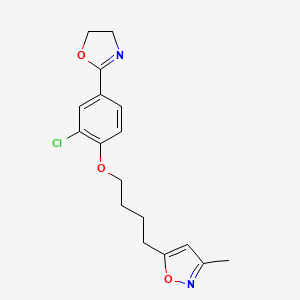
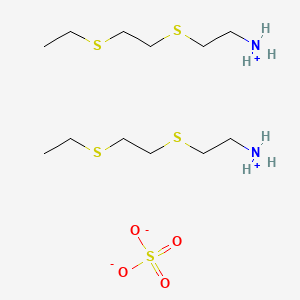
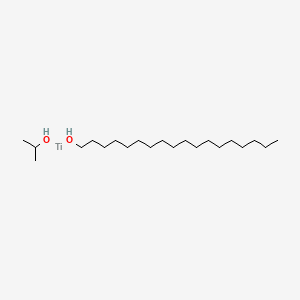
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
